8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI)
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Overview
Description
8-Azoniabicyclo[321]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) is a complex organic compound with a unique structure that includes a bicyclic ring system, a cyclopentyl group, and a phenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) typically involves multiple steps, including the formation of the bicyclic ring system, the introduction of the cyclopentyl and phenylacetyl groups, and the final quaternization to form the bromide salt. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the effects of specific structural features on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and quaternary ammonium salts with different substituents. Examples include:
- 3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium chloride
- 3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium iodide
Uniqueness
The uniqueness of 8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI) lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H36BrNO2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO2.BrH/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18;/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3;1H/q+1;/p-1/t20-,21-,22?,23?,25?;/m1./s1 |
InChI Key |
WEUHJSOYWODZCN-TYRVUEKKSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Synonyms |
ciclotropium bromide cyclotropium cyclotropium bromide |
Origin of Product |
United States |
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